molecular formula C27H22O3S2 B14604535 1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one CAS No. 61148-51-4

1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one

Cat. No.: B14604535
CAS No.: 61148-51-4
M. Wt: 458.6 g/mol
InChI Key: PFOAXDVBJGEEDI-UHFFFAOYSA-N
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Description

1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of two methoxyphenyl groups attached to thiophene rings, which are further connected by a penta-1,4-dien-3-one linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one typically involves the reaction of 4-methoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions usually include refluxing the mixture in ethanol or another suitable solvent for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethoxy-substituted derivatives.

Scientific Research Applications

1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one involves its interaction with cellular targets, leading to various biological effects. In cancer cells, the compound induces apoptosis through the activation of endoplasmic reticulum stress pathways and subsequent activation of caspase cascades . The methoxy groups play a crucial role in facilitating these interactions and enhancing the compound’s stability and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one is unique due to the presence of both methoxyphenyl and thiophene groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

61148-51-4

Molecular Formula

C27H22O3S2

Molecular Weight

458.6 g/mol

IUPAC Name

1,5-bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one

InChI

InChI=1S/C27H22O3S2/c1-29-22-9-3-19(4-10-22)26-17-15-24(31-26)13-7-21(28)8-14-25-16-18-27(32-25)20-5-11-23(30-2)12-6-20/h3-18H,1-2H3

InChI Key

PFOAXDVBJGEEDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)C=CC3=CC=C(S3)C4=CC=C(C=C4)OC

Origin of Product

United States

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